
6-Ethoxypyridazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxypyridazine-3-carbaldehyde is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) at the 6th position and an aldehyde group (-CHO) at the 3rd position of the pyridazine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyridazine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-ethoxypyridazine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3rd position. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxypyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Ethoxypyridazine-3-carboxylic acid.
Reduction: 6-Ethoxypyridazine-3-methanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxypyridazine-3-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups and in the development of enzyme inhibitors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethoxypyridazine-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carbaldehyde:
6-Methoxypyridazine-3-carbaldehyde: Similar structure with a methoxy group (-OCH3) instead of an ethoxy group.
3-Chloro-6-ethoxypyridazine: Similar structure with a chlorine atom at the 3rd position instead of an aldehyde group.
Uniqueness
6-Ethoxypyridazine-3-carbaldehyde is unique due to the presence of both the ethoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
6-ethoxypyridazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7-4-3-6(5-10)8-9-7/h3-5H,2H2,1H3 |
Clave InChI |
GKZRGBMZMGHFNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



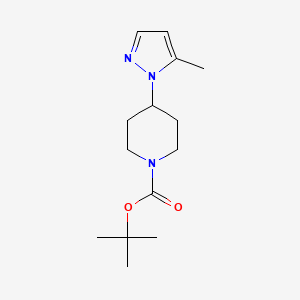
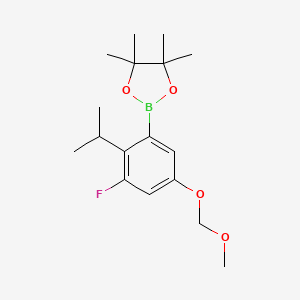
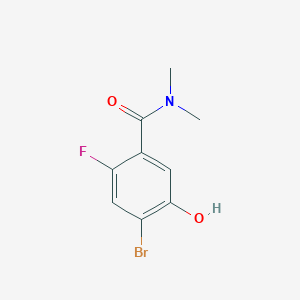

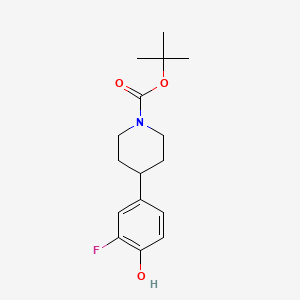

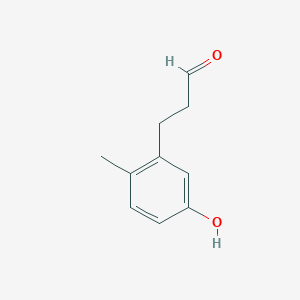
![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)

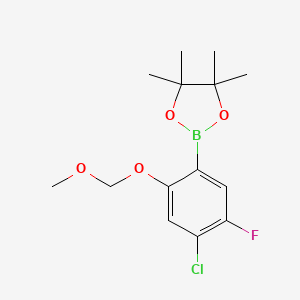
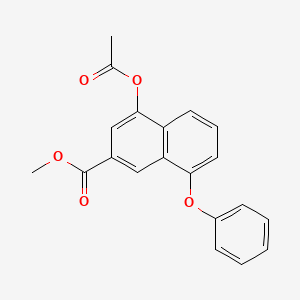

![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
